molecular formula C6H10N4 B3246139 6-Hydrazinyl-3,4-dimethylpyridazine CAS No. 17551-36-9

6-Hydrazinyl-3,4-dimethylpyridazine

Cat. No.: B3246139
CAS No.: 17551-36-9
M. Wt: 138.17 g/mol
InChI Key: NIJJXNVMTGLDTR-UHFFFAOYSA-N
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Description

6-Hydrazinyl-3,4-dimethylpyridazine is a chemical compound with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol It is a pyridazine derivative, characterized by the presence of hydrazine and methyl groups on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-3,4-dimethylpyridazine typically involves the reaction of 3,4-dimethylpyridazine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl group . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hydrazine component.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-3,4-dimethylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions include azides, hydrazones, and substituted pyridazines, depending on the type of reaction and reagents used .

Scientific Research Applications

6-Hydrazinyl-3,4-dimethylpyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-3,4-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is reactive and can form covalent bonds with various biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydrazinyl-3,4-dimethylpyridazine include other pyridazine derivatives with hydrazinyl or methyl groups, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of the hydrazinyl and methyl groups on the pyridazine ring.

Properties

IUPAC Name

(5,6-dimethylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-6(8-7)10-9-5(4)2/h3H,7H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJXNVMTGLDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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